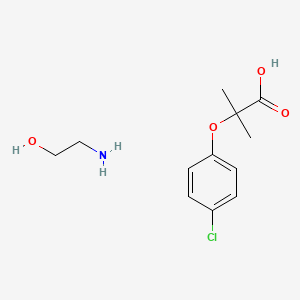
alpha-(p-Chlorophenoxy)isobutyric acid, (2-hydroxyethylamino) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diclofenac is synthesized through a multi-step process. The primary synthetic route involves the reaction of 2,6-dichloroaniline with phenylacetic acid in the presence of a catalyst to form diclofenac . The reaction conditions typically include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, diclofenac is produced using optimized processes to ensure high yield and purity. The production involves the use of advanced techniques such as fluidized bed granulation and enteric coating to enhance the drug’s stability and bioavailability . Enteric coating is achieved using polymers like cellulose acetate phthalate and methacrylic acid copolymers .
Chemical Reactions Analysis
Types of Reactions
Diclofenac undergoes various chemical reactions, including:
Oxidation: Diclofenac can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert diclofenac into its corresponding amines.
Substitution: Diclofenac can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include hydroxylated diclofenac, amines, and various substituted derivatives .
Scientific Research Applications
Diclofenac has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug metabolism and degradation.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in clinical trials to evaluate its efficacy in treating various inflammatory conditions.
Industry: Employed in the development of new drug formulations and delivery systems.
Mechanism of Action
Diclofenac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling . By inhibiting COX-1 and COX-2, diclofenac reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID used to treat pain and inflammation.
Naproxen: Similar to diclofenac, used for its anti-inflammatory properties.
Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to diclofenac.
Uniqueness of Diclofenac
Diclofenac is unique due to its potent anti-inflammatory and analgesic properties. It has a higher affinity for COX-2 compared to COX-1, which contributes to its effectiveness in reducing inflammation . Additionally, diclofenac is available in various formulations, including topical gels, which provide localized pain relief with minimal systemic absorption .
Properties
CAS No. |
24215-47-2 |
|---|---|
Molecular Formula |
C12H18ClNO4 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-aminoethanol;2-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11ClO3.C2H7NO/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;3-1-2-4/h3-6H,1-2H3,(H,12,13);4H,1-3H2 |
InChI Key |
KLPBTTNQRGAAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


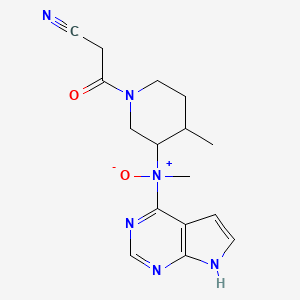
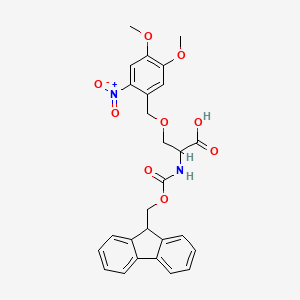
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
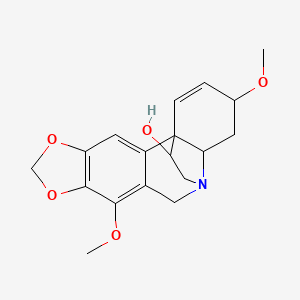
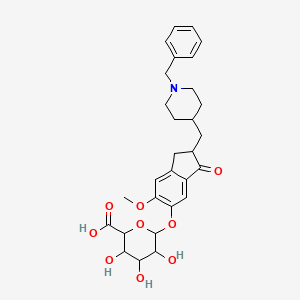

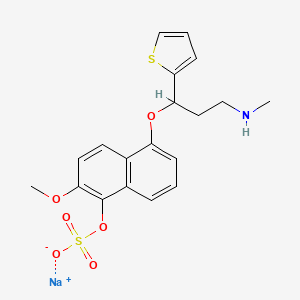
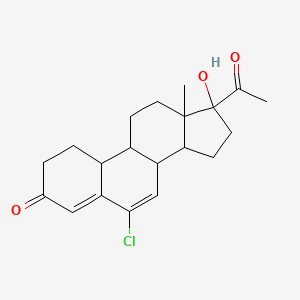
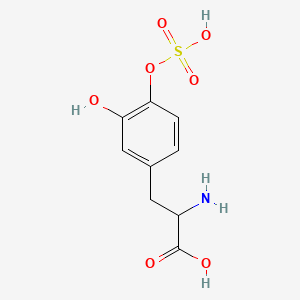

![3-Methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12292477.png)
